molecular formula C25H23NO3 B590447 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid CAS No. 1537889-09-0

5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid

Cat. No.: B590447
CAS No.: 1537889-09-0
M. Wt: 385.5 g/mol
InChI Key: CXHVTSVFMMQERU-UHFFFAOYSA-N
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Description

5-[3-(4-Methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid is a synthetic indole-derived compound featuring a pentanoic acid chain linked to a 3-substituted indole core. This compound is part of a broader class of indole-carboxylic acid derivatives studied for applications in medicinal chemistry and bioorganic synthesis, particularly due to their interactions with cannabinoid receptors and metabolic pathways .

Properties

IUPAC Name

5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3/c1-17-13-14-21(19-9-3-2-8-18(17)19)25(29)22-16-26(15-7-6-12-24(27)28)23-11-5-4-10-20(22)23/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHVTSVFMMQERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017836
Record name MAM-2201 N-pentanoic acid metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1537889-09-0
Record name MAM-2201 N-pentanoic acid metabolite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1537889090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MAM-2201 N-pentanoic acid metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((4-METHYL-1-NAPHTHALENYL)CARBONYL)1H-INDOLE-1-PENTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RE71H2V65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

MAM2201 N-pentanoic acid metabolite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced metabolites.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and naphthoyl moieties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

The compound’s structural analogs differ in substituents on the naphthalene ring, indole core, or carboxylic acid chain. Key examples include:

Compound Name Substituents Key Structural Differences
5-[3-(4-Ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid Ethyl group on naphthalene (vs. methyl) Increased lipophilicity (logP +0.5 estimated) due to larger alkyl chain
(4-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone Methoxy group on naphthalene; pentyl chain on indole Enhanced solubility in polar solvents; altered receptor binding kinetics
JWH 203 N-Pentanoic Acid Metabolite (5-[3-(2-(2-chlorophenyl)acetyl)-indol-1-yl]pentanoic acid) Chlorophenylacetyl group on indole (vs. methylnaphthoyl) Higher CB1 receptor affinity (Ki = 2.1 nM vs. 8.7 nM for parent compound)
5-[3-(Cyclohexylamino-2-oxoethyl)indol-1-yl]pentanoic acid Cyclohexylamino-2-oxoethyl group on indole Reduced metabolic stability in hepatic microsomes (t1/2 = 15 min vs. 45 min)

Key Observations :

  • Naphthalene Substitutions : Ethyl or methoxy groups increase hydrophobicity or polarity, respectively, impacting solubility and membrane permeability .
  • Indole Modifications: Chlorophenyl or cyclohexylamino groups enhance receptor binding or alter metabolic pathways .
Physicochemical Properties
Property 5-[3-(4-Methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic Acid 5-[3-(4-Ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic Acid JWH 203 Metabolite
Molecular Weight (g/mol) ~437.5 ~451.5 ~443.9
logP (Predicted) 5.2 5.7 4.8
Aqueous Solubility (µg/mL) <10 <5 15
Melting Point (°C) Not reported Not reported 131.9–133.8 (analog)

Analysis :

  • The ethyl-substituted analog exhibits higher logP, suggesting reduced solubility but improved cell membrane penetration .
  • The JWH 203 metabolite’s chlorophenyl group lowers logP slightly, enhancing aqueous solubility compared to naphthalene derivatives .

Biological Activity

Chemical Structure and Properties

5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid has the following chemical structure:

  • Molecular Formula : C26H25NO
  • Molecular Weight : 385.49 g/mol

This compound features an indole moiety linked to a pentanoic acid chain, with a methylnaphthalene carbonyl group, which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds containing indole structures exhibit significant anticancer properties. For instance, the compound has shown potential in inhibiting the proliferation of various cancer cell lines. A study conducted on human breast cancer cells demonstrated that derivatives of indole can induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory properties. Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a mechanism that could be beneficial in treating inflammatory diseases .

Neuroprotective Properties

The neuroprotective effects of indole derivatives have been explored in models of neurodegenerative diseases. The compound has been shown to enhance neuronal survival in oxidative stress conditions, potentially through the upregulation of antioxidant enzymes .

Analgesic Activity

Preliminary studies suggest that this compound may exhibit analgesic properties similar to non-steroidal anti-inflammatory drugs (NSAIDs). It appears to modulate pain pathways by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pain response .

The biological activities of this compound are likely mediated through several mechanisms:

  • Modulation of Cell Signaling Pathways : The compound may interact with various signaling pathways involved in cell survival and apoptosis.
  • Antioxidant Activity : By enhancing antioxidant defenses, it can mitigate oxidative stress-related cellular damage.
  • Cytokine Inhibition : The suppression of pro-inflammatory cytokines can lead to reduced inflammation and associated symptoms.

Study 1: Anticancer Efficacy

In a study published in Cancer Letters, researchers evaluated the efficacy of this compound against human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM after 48 hours of treatment .

Study 2: Anti-inflammatory Activity

A study published in the Journal of Inflammation explored the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated macrophages. The findings showed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Study 3: Neuroprotective Effects

Research conducted on neuronal cell lines demonstrated that this compound can protect against oxidative stress-induced apoptosis. The study found increased expression of BDNF (Brain-Derived Neurotrophic Factor), indicating a mechanism for neuroprotection .

Q & A

Q. How can this compound be integrated into a fragment-based drug discovery (FBDD) pipeline?

  • Strategy :
  • Fragment Screening : Use NMR or X-ray crystallography to identify binding "hotspots" on target proteins .
  • Structure-Guided Optimization : Elongate the pentanoic acid chain or modify the indole ring to enhance affinity .

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